N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide
Description
[N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, hydroxymethyl groups, an isoxazole ring, and a nitrophenyl piperidone moiety.
Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O6/c25-17-3-1-16(2-4-17)13-26-27-23(31)22-20-14-34-24(35-15-21(20)36-28-22)9-11-29(12-10-24)18-5-7-19(8-6-18)30(32)33/h1-8,13,20-21H,9-12,14-15H2,(H,27,31)/b26-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWITWEJNKPFU-ZMFRSBBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN=CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCC3C(CO2)ON=C3C(=O)N/N=C\C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl and nitrophenyl groups via condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
[N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the nitrophenyl group can produce an amine derivative.
Scientific Research Applications
Key Features
- Spirocyclic Structure : Enhances molecular stability and can influence biological activity.
- Functional Groups : Presence of chlorophenyl and nitrophenyl groups may enhance lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds with structural similarities to N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit enzymes like MEK (Mitogen-Activated Protein Kinase), which are crucial for tumor growth.
- Case Studies : In experimental models, related compounds demonstrated growth inhibition percentages of 75% or more against various cancer cell lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Properties
The presence of nitro groups in the structure has been associated with antimicrobial activity. Compounds similar to this one have shown effectiveness against a range of pathogens:
- Mechanism : The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that damage DNA and proteins.
- Research Findings : Studies have indicated that certain derivatives exhibit potent antibacterial effects against resistant strains .
Neuroprotective Effects
Recent studies suggest potential neuroprotective applications:
- Neurodegenerative Diseases : Compounds with similar frameworks have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : In vitro studies revealed that these compounds could reduce markers of inflammation and oxidative damage in neuronal models .
Summary of Biological Activities
| Activity Type | Compound Similarity | Mechanism | Reference |
|---|---|---|---|
| Anticancer | High | MEK inhibition | |
| Antimicrobial | Moderate | Nitro group reduction | |
| Neuroprotective | Emerging | Oxidative stress reduction |
Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Nitro Group | Increases antimicrobial potency |
| Chlorophenyl Substituent | Enhances lipophilicity |
| Spirocyclic Configuration | Stabilizes the overall structure |
Mechanism of Action
The mechanism of action of [N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
4-Chloroamphetamine: A psychoactive compound with a chlorophenyl group.
4-Nitrophenylhydrazine: A compound with a nitrophenyl group.
Uniqueness
[N’-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Biological Activity
N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide (commonly referred to as Compound X) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of both a chlorophenyl and a nitrophenyl group enhances its interaction with biological targets.
Research indicates that Compound X exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compound X has been shown to inhibit specific enzymes associated with cancer progression. For instance, it targets proteases involved in extracellular matrix degradation.
- Antioxidant Properties : The nitrophenyl group is known for its ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells.
- Modulation of Signaling Pathways : Studies suggest that Compound X can modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial in cellular proliferation and survival.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antioxidant | Reduction in oxidative stress markers | |
| Enzyme Inhibition | Decreased activity of MMPs |
Case Study 1: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), Compound X demonstrated significant cytotoxic effects. The IC50 value was determined to be 15 µM after 48 hours of treatment. This suggests potential as a chemotherapeutic agent.
Case Study 2: Antioxidant Effects
Research involving human fibroblasts exposed to oxidative stress revealed that treatment with Compound X resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to control groups. This highlights its potential role in protecting against cellular damage.
Case Study 3: Enzyme Inhibition
A study on matrix metalloproteinases (MMPs) showed that Compound X inhibited MMP-2 and MMP-9 activities by 70% at a concentration of 10 µM. This inhibition is significant as MMPs are often upregulated in cancer metastasis.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including:
- Formation of the spiro[3a,4,8,8a-tetrahydro-dioxepino-oxazole] core via cyclocondensation.
- Introduction of the 4-chlorophenylmethylideneamino group via Schiff base formation under inert atmosphere .
- Coupling with the 4-nitrophenylpiperidine moiety using palladium-catalyzed cross-coupling . Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
- Control temperature (±2°C) during exothermic steps (e.g., amide bond formation) to minimize side products .
- Employ flash chromatography with gradient elution (hexane/EtOAc) for purification .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Prioritize signals for the spiro junction (δ 4.2–5.1 ppm for oxazole protons) and Z-configuration imine (δ 8.3–8.5 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- HRMS : Validate molecular ion peaks with <2 ppm mass error .
Q. What are the primary biological targets hypothesized for this compound, and what in vitro assays are recommended for initial activity screening?
- Hypothesized targets : Kinases (due to spiro-oxazole’s ATP-mimetic potential) and GPCRs (via piperidine interactions) .
- Assays :
- Kinase inhibition profiling using ADP-Glo™ assays .
- Cell viability assays (MTT) in cancer lines (e.g., HepG2) to screen for apoptosis induction .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking guide the rational design of analogs with enhanced target affinity?
- DFT calculations : Optimize the spiro junction’s conformation to reduce steric hindrance with target binding pockets .
- Molecular docking : Screen analogs against kinase domains (e.g., EGFR) using AutoDock Vina; prioritize derivatives with stronger hydrogen bonds to hinge regions .
- Validate predictions with free-energy perturbation (FEP) simulations to estimate ΔΔG of binding .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for derivatives?
- Re-examine protonation states of the piperidine nitrogen under physiological pH using MarvinSketch .
- Perform molecular dynamics (MD) simulations (50 ns) to assess target flexibility missed in rigid docking .
- Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .
Q. How do non-covalent interactions influence the supramolecular arrangement of this compound, and what crystallographic techniques can elucidate these interactions?
- The 4-nitrophenyl group participates in π-π stacking, while the carboxamide forms hydrogen bonds in crystal lattices .
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7 Å) .
- Hirshfeld surface analysis to quantify interaction contributions (e.g., C-H···O vs. Cl···Cl) .
Q. What flow chemistry approaches can optimize the scalability of synthesis while maintaining stereochemical integrity?
- Use continuous-flow reactors for:
- Diazepine ring formation (residence time: 20 min, 80°C) to avoid epimerization .
- In-line FTIR monitoring to track imine formation in real time .
- Apply Design of Experiments (DoE) to optimize residence time, temperature, and catalyst loading .
Q. How can researchers analyze the spiro junction’s conformational dynamics and its impact on pharmacological activity?
- Variable-temperature NMR : Detect ring-flipping kinetics (ΔG‡) in the spiro system .
- MD simulations : Simulate ligand-receptor complexes to correlate junction flexibility with binding entropy .
- Synthesize rigid analogs (e.g., bridged spiro systems) to isolate dynamic effects .
Q. What metabolomics approaches assess the stability of this compound in physiological conditions?
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 1.2) and liver microsomes .
- Stability markers : Monitor hydrolysis of the carboxamide (m/z +18 for -NH2 formation) .
Q. How to design structure-activity relationship (SAR) studies balancing the electronic effects of substituents?
- Hammett plots : Correlate σ values of aryl substituents (e.g., 4-NO2 vs. 4-Cl) with bioactivity .
- Multivariate analysis : Use PLS regression to deconvolute steric (Es) and electronic (σ) contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
